molecular formula C10H8N2 B14659897 1H-Pyrrolo[1,2,3-DE]quinoxaline CAS No. 42374-99-2

1H-Pyrrolo[1,2,3-DE]quinoxaline

Cat. No.: B14659897
CAS No.: 42374-99-2
M. Wt: 156.18 g/mol
InChI Key: AQZHVDOGJDTOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[1,2,3-DE]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline structures

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2,3-DE]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoxaline derivatives, while reduction can produce various hydrogenated forms of the compound .

Comparison with Similar Compounds

1H-Pyrrolo[1,2,3-DE]quinoxaline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific ring fusion patterns and substituent positions, which can lead to variations in their chemical properties and biological activities.

Properties

CAS No.

42374-99-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene

InChI

InChI=1S/C10H8N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-7,11H

InChI Key

AQZHVDOGJDTOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC=CN3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.